molecular formula C6H14N2 B1217395 N-(4-Aminobutyl)aziridine CAS No. 23545-51-9

N-(4-Aminobutyl)aziridine

Cat. No. B1217395
CAS RN: 23545-51-9
M. Wt: 114.19 g/mol
InChI Key: SEXPPLODIFVQBF-UHFFFAOYSA-N
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Description

N-(4-Aminobutyl)aziridine is a chemical compound with the molecular formula C6H14N2 . It is known for its distinctive nitrogen-containing three-membered ring structure .


Synthesis Analysis

Aziridine synthesis typically involves the coupling of amines and alkenes via an electrogenerated dication . A wide range of N-alkyl aziridine products can be obtained through this method . Recent advances in the preparation and reactivity of aziridines have been highlighted, comparing these new strategies with more classical approaches .


Molecular Structure Analysis

The molecular structure of N-(4-Aminobutyl)aziridine consists of a three-membered ring containing a nitrogen atom . This structure is similar to that of epoxides, with the oxygen atom replaced by a nitrogen atom .


Chemical Reactions Analysis

Aziridines are often found as key intermediates in the preparation of amine building blocks, chiral auxiliaries, industrially important monomers, and medicinally important compounds . They can undergo ring-opening reactions with carbon, sulfur, oxygen, nitrogen, halogen, and other nucleophiles .


Physical And Chemical Properties Analysis

N-(4-Aminobutyl)aziridine is a colorless liquid with an ammonia-like odor . It has a molecular weight of 114.189 Da . It is known to enhance the wear resistance, chemical resistance, and toughness of coatings when used as a crosslinker .

Scientific Research Applications

Synthesis and Chemical Reactivity

  • Three-Component Reaction and Synthesis of Bioactive Compounds: A novel stereospecific three-component reaction involving aziridines, arynes, and acetonitrile has been developed, leading to the formation of N-aryl γ-aminobutyronitriles and δ-aminovaleronitriles. These products are useful as precursors and congeners for various bioactive compounds, such as pregabalin and lergotrile (Stephens et al., 2013).
  • Synthesis of 3,4-Diaminobutanenitriles and 4-Amino-2-Butenenitriles: The transformation of 1-Arylmethyl-2-(cyanomethyl)aziridines into 4-(N,N-bis(arylmethyl)amino)-3-(pyrrolidin-1-yl)butanenitriles and 4-(N,N-bis(arylmethyl)amino)-2-butenenitriles via 4-(N,N-bis(arylmethyl)amino)-3-bromobutanenitriles has been achieved, demonstrating an innovative approach to synthesizing these compounds (D’hooghe et al., 2007).

Biological Applications

  • Inhibition of Diaminopimelic Acid Epimerase: N-(4-Aminobutyl)aziridine has been identified as a potent irreversible inhibitor of diaminopimelic acid epimerase, a bacterial enzyme. This represents a significant discovery in the field of microbiology and could have implications for antibiotic development (Gerhart et al., 1990).

Chemical Biology and Drug Synthesis

  • Aziridine Formation in Fungi: The biosynthesis of 2-aminoisobutyric acid in fungi involves a unique aziridine formation pathway, highlighting the biological importance and potential applications of aziridines in natural product chemistry (Bunno et al., 2021).

Advanced Synthetic Applications

  • Synthesis of Aziridines and Aminoalcohols: Aziridines have been synthesized from 1,2-cyclic sulfates, demonstrating their versatility as precursors for the synthesis of a wide range of organic compounds. This has implications for the development of new synthetic methodologies in organic chemistry (Lohray et al., 1989).

Mechanism of Action

The mechanism of action of aziridines involves the ring-opening reaction of the aziridine crosslinker with the carboxyl groups in the resin at room temperature . This reaction can effectively enhance both the physical and chemical properties of polyurethane coatings .

Safety and Hazards

N-(4-Aminobutyl)aziridine is used in laboratory chemicals . It is recommended to prevent skin and eye contact, and to avoid inhalation and ingestion . In case of exposure, immediate medical attention is advised .

Future Directions

Aziridines have seen steady growth over the last 90 years, and there has been a remarkable surge in aziridine publications within the last decade alone . Future research may focus on developing robust methods for aziridine synthesis and exploring their potential applications in various fields .

properties

IUPAC Name

4-(aziridin-1-yl)butan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2/c7-3-1-2-4-8-5-6-8/h1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEXPPLODIFVQBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN1CCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60178133
Record name N-(4-Aminobutyl)aziridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60178133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Aminobutyl)aziridine

CAS RN

23545-51-9
Record name N-(4-Aminobutyl)aziridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023545519
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(4-Aminobutyl)aziridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60178133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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